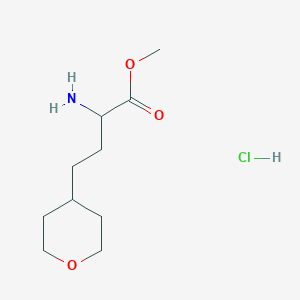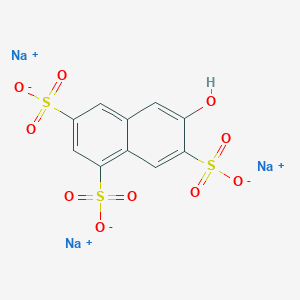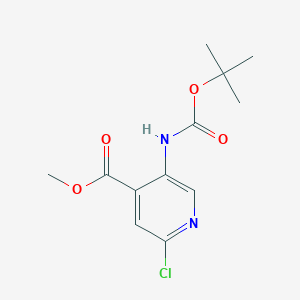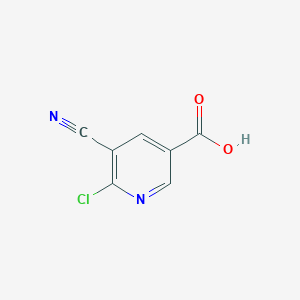
Methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride
Vue d'ensemble
Description
Methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride, also known as THP-AMCA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Synthesis of Complex Compounds
Methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride plays a key role in the synthesis of complex compounds. For instance, it has been used in the practical synthesis of an orally active CCR5 antagonist, which involves a series of chemical reactions including esterification, hydrolysis, and amidation (Ikemoto et al., 2005). Similarly, it's involved in the synthesis of p-aminobenzoic acid diamides based on various derivatives, demonstrating its utility in creating diverse chemical structures (Agekyan & Mkryan, 2015).
Role in Organic Synthesis
This compound also finds extensive use in organic synthesis processes. For example, it has been used as an intermediate in the synthesis of methyl 4-hydroxy-2-butynoate, highlighting its role in the formation of acetylenic compounds and protection of oxygen moieties (Earl & Townsend, 2003). Furthermore, it contributes to the creation of novel compounds with potential antimicrobial and anticoccidial activities, as seen in the synthesis of 5-amino derivatives (Georgiadis, 1976).
Application in Medicinal Chemistry
In medicinal chemistry, methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride is instrumental in the development of pharmaceutical intermediates. For instance, it's used in synthesizing key intermediates for small-molecule nonpeptide CCR5 antagonists, contributing to the development of new drugs (Hashimoto et al., 2002). Additionally, its derivatives have been studied for their potential in inhibiting the SCFSKP2 E3 ligase complex, showing its relevance in cancer research (Shouksmith et al., 2015).
Propriétés
IUPAC Name |
methyl 2-amino-4-(oxan-4-yl)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-13-10(12)9(11)3-2-8-4-6-14-7-5-8;/h8-9H,2-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKAMBCIEPRWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC1CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(tetrahydro-2H-pyran-4-yl)butanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1424281.png)

